molecular formula C18H16N4O4S2 B2737976 N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1171475-34-5

N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2737976
CAS No.: 1171475-34-5
M. Wt: 416.47
InChI Key: CFSMJHOFWRELRH-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by three key structural motifs:

Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen.

4-Carboxamide group: Positioned at the 4th carbon of the thiazole, linked to a 2-carbamoylphenyl substituent.

2-Amino substituent: A 4-(methylsulfonyl)phenyl group attached via an amino group at the 2nd carbon of the thiazole.

The methylsulfonyl group enhances polarity and may influence binding interactions, while the carbamoylphenyl substituent could contribute to π-π stacking or hydrogen bonding .

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-28(25,26)12-8-6-11(7-9-12)20-18-22-15(10-27-18)17(24)21-14-5-3-2-4-13(14)16(19)23/h2-10H,1H3,(H2,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSMJHOFWRELRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Attachment of the Methylsulfonyl-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where the thiazole ring is reacted with a methylsulfonyl-substituted phenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a thiazole ring, a carboxamide group, and a sulfonamide moiety. Its molecular formula is C18H16N4O4S2C_{18}H_{16}N_{4}O_{4}S_{2}, with a molecular weight of approximately 416.5 g/mol. The structural configuration enhances its biological activity by allowing interactions with various biological targets.

Tuberculosis Treatment

Research has indicated that thiazole derivatives exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study highlighted the effectiveness of similar thiazole compounds in inhibiting M. tuberculosis H37Rv with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml . The mechanism involves targeting the β-ketoacyl synthase enzyme, which is crucial for bacterial fatty acid synthesis.

Broad-Spectrum Antimicrobial Effects

Thiazole derivatives have also shown promise against a range of bacterial pathogens beyond M. tuberculosis. The incorporation of various substituents on the thiazole ring can enhance their antimicrobial spectrum and potency . For instance, modifications that increase lipophilicity or alter electronic properties can lead to improved binding affinities for bacterial targets.

Cytotoxicity Against Cancer Cell Lines

Numerous studies have reported the anticancer potential of thiazole derivatives, including N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and others . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Mechanistic Insights

The anticancer activity is attributed to the ability of these compounds to interfere with critical cellular pathways involved in cancer progression. For example, they may inhibit key enzymes involved in DNA replication or repair mechanisms, leading to increased cancer cell death .

Synthesis and Evaluation

A systematic approach to synthesizing thiazole derivatives has been documented, showcasing various synthetic routes that yield compounds with enhanced biological activities . For instance, derivatives synthesized through cyclocondensation reactions have been evaluated for their anticancer properties, revealing structure-activity relationships that guide future drug design .

Clinical Relevance

While preclinical studies provide promising results, further investigation into the pharmacokinetics and safety profiles of these compounds is essential for their potential translation into clinical settings. Ongoing research aims to optimize these compounds for better efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may modulate receptor activity by acting as an agonist or antagonist.

    Pathways: The compound may influence cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide ()

  • Structural Differences :
    • Sulfonyl group: Phenylsulfonyl vs. methylsulfonyl in the target compound.
    • Amide substituent: 4-Fluorophenyl vs. 2-carbamoylphenyl.
  • Synthesis : Sulfonamide formation via nucleophilic addition, similar to methods in for sulfonylbenzohydrazides .
  • Spectral Data :
    • IR: νC=S at 1247–1255 cm⁻¹ (sulfonamide C=S stretch) .
    • ¹H-NMR: Aromatic protons in the 7.2–8.1 ppm range .

5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles ()

  • Key Contrast : Triazole core vs. thiazole in the target compound.
  • Sulfonyl Introduction: Friedel-Crafts acylation followed by sulfonation, differing from the target’s direct amino linkage .

Thiazole Carboxamides with Varied Amide Substituents

N-(2,2,2-Trifluoroethyl)thiazole-4-carboxamide (Compound 7d, )

  • Structural Differences: Amide substituent: Aliphatic trifluoroethyl vs. aromatic 2-carbamoylphenyl. Thiazole substituent: 3-Bromo-1-(3-chloropyridin-2-yl)pyrazole vs. methylsulfonylphenylamino.
  • Physicochemical Properties :
    • Molecular weight: 465.94 g/mol (vs. ~430–450 g/mol estimated for the target).
    • ESI-MS: m/z 465.94 .

N-Cyclopropylthiazole-4-carboxamide (Compound 7e, )

  • Impact of Substituents : Cyclopropyl’s steric bulk may reduce solubility compared to the target’s carbamoylphenyl group .

Nitrothiophene and Heterocyclic Derivatives

Nitrothiophene Carboxamides ()

  • Example : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide.
  • Key Differences :
    • Nitro group enhances electrophilicity, absent in the target compound.
    • LCMS purity: 42–99%, highlighting variability in synthetic yields .

Physicochemical and Spectroscopic Comparisons

Table 1: Comparative Analysis of Thiazole Carboxamides

Compound Name/Structure Core Structure Key Substituents Molecular Weight (g/mol) Spectral Data (IR/NMR) Reference
Target Compound Thiazole-4-carboxamide 2-(Methylsulfonylphenyl)amino, 2-carbamoylphenyl ~430–450 (estimated) νC=O ~1660–1680 cm⁻¹ (amide I band) inferred
N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide Thiazole-4-carboxamide 2-Phenylsulfonamido, 4-fluorophenyl 371.4 IR: νC=S 1247–1255 cm⁻¹; ¹H-NMR: δ 7.2–8.1
7d () Thiazole-4-carboxamide 3-Bromo-1-(3-chloropyridin-2-yl), trifluoroethyl 465.94 ESI-MS m/z 465.94
Nitrothiophene carboxamide () Thiophene-2-carboxamide 5-Nitro, 4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl 416.35 (C₁₆H₁₀F₃N₃O₄S₂) ¹H-NMR: δ 8.2 (s, 1H, thiophene-H)

Biological Activity

N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety is often associated with anticancer and antimicrobial activities. The presence of the carbamoyl and methylsulfonyl groups enhances its pharmacological profile.

  • Inhibition of Kinase Activity : This compound has been shown to inhibit the activity of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway. Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, making it a potential therapeutic agent for inflammatory diseases and cancer .
  • Antitumor Activity : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating potent growth inhibition in human cancer cell lines, suggesting that it may induce apoptosis through mechanisms involving Bcl-2 family proteins .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of thiazole compounds can exhibit antibacterial and antifungal activities. This suggests that this compound may also possess similar properties .

In Vitro Studies

  • Cytotoxicity Assays : The compound has been tested against several cancer cell lines including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). Results showed that it significantly inhibited cell proliferation with IC50 values often lower than those of standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations have shown that the compound interacts with target proteins primarily through hydrophobic contacts, indicating a potential for high specificity .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of the compound. Administration resulted in decreased levels of inflammatory markers and improved clinical scores in models of rheumatoid arthritis and other inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole ring and substituents on the phenyl groups significantly influence biological activity:

Compound ModificationEffect on Activity
Methylsulfonyl groupEnhances solubility and bioavailability
Carbamoyl groupIncreases potency against cancer cell lines
Substituents on phenyl ringsAlter cytotoxicity profiles

The presence of electron-donating groups (e.g., methyl) at specific positions on the phenyl rings has been correlated with increased cytotoxic activity, suggesting that these modifications can be strategically employed to optimize therapeutic efficacy .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives similar to this compound:

  • Rheumatoid Arthritis Model : A study demonstrated that administration reduced TNF-α levels significantly compared to untreated controls, highlighting its potential in managing autoimmune conditions .
  • Cancer Therapy : In xenograft models, compounds with similar structures showed significant tumor regression, supporting further development towards clinical applications .

Q & A

Basic Question: What synthetic methodologies are commonly employed to synthesize N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, and how is structural validation performed?

Methodological Answer:
The compound is typically synthesized via multi-step coupling reactions. For example:

  • Step 1 : Condensation of a thiazole-4-carboxylate precursor (e.g., ethyl 2-amino-thiazole-4-carboxylate) with activated acylating agents (e.g., 3,4,5-trimethoxybenzoyl chloride) under basic conditions (e.g., triethylamine in DMF) to form the thiazole-carboxamide backbone .
  • Step 2 : Introduction of the 4-(methylsulfonyl)phenylamino group via nucleophilic aromatic substitution or palladium-catalyzed coupling .
    Structural Validation :
  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.1–8.0 ppm), methylsulfonyl (δ ~3.0 ppm for -SO2CH3), and carbamoyl NH signals (δ ~10–11 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) confirm the molecular weight .

Basic Question: What structural features of the thiazole core influence the compound’s physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The 4-(methylsulfonyl)phenyl group enhances metabolic stability by reducing electron density on the thiazole ring, as shown in analogs with sulfonyl substituents .
  • Carbamoyl Phenyl Moiety : The N-(2-carbamoylphenyl) group improves solubility via hydrogen bonding, as demonstrated in solubility assays using phosphate-buffered saline (PBS) .
  • Thiazole Ring Planarity : X-ray crystallography of related compounds confirms planar geometry, critical for target binding .

Advanced Question: How can researchers resolve contradictions in reported solubility and stability data across different solvents?

Methodological Answer:

  • Controlled Solvent Screening : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. For example, DMSO is optimal for stability studies due to its high polarity, as evidenced by NMR stability assays (e.g., no decomposition over 72 hours at 25°C) .
  • Accelerated Degradation Studies : Employ HPLC-UV to monitor degradation products in aqueous buffers (pH 1–13) and identify hydrolysis-prone sites (e.g., the carboxamide bond) .

Advanced Question: What strategies improve reaction yields for derivatives with sterically hindered substituents?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields (e.g., from 6% to 45% for analogs with bulky cyclohexyl groups) .
  • Catalytic Systems : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to the thiazole core, achieving yields >70% even with ortho-substituted aryl groups .

Advanced Question: How do structural analogs of this compound interact with voltage-gated ion channels, and what assays validate target engagement?

Methodological Answer:

  • Mechanistic Insight : Analogous sulfonamide-thiazole derivatives act as sodium channel blockers (e.g., inhibition of Nav1.7 in patch-clamp assays, IC50 = 120 nM) .
  • In Vitro Assays :
    • Fluorescence-Based Binding : Use FLIPR Tetra for calcium flux assays to measure channel inhibition .
    • Radioligand Displacement : Compete with [3H]-saxitoxin in membrane preparations to calculate Ki values .

Advanced Question: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Glide models predict binding poses in target proteins (e.g., COX-2 or kinases). For example, the methylsulfonyl group forms hydrogen bonds with Arg120 in COX-2’s active site .
  • QSAR Analysis : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with antioxidant activity (R² = 0.89 in DPPH assays) .

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